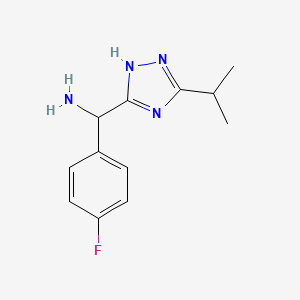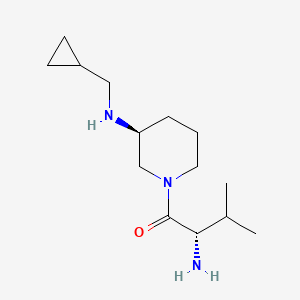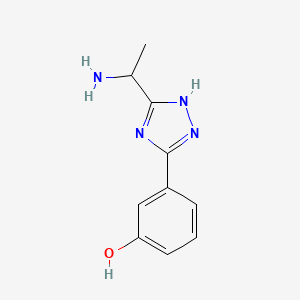
1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The triazole compound is then reacted with bromoethane in the presence of a base like potassium carbonate to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be achieved through a multi-step process. One common method involves the following steps:
-
Preparation of 3,4-Dimethoxybenzaldehyde:
- Starting from vanillin, 3,4-dimethoxybenzaldehyde is synthesized through methylation using dimethyl sulfate in the presence of a base such as sodium hydroxide.
-
Formation of 3,4-Dimethoxyphenylhydrazine:
- 3,4-Dimethoxybenzaldehyde is reacted with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine.
-
Cyclization to Form Triazole:
- The hydrazine derivative is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.
化学反応の分析
Types of Reactions: 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction:
- Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Bases: Sodium hydroxide, potassium carbonate.
- Solvents: Methanol, ethanol, dichloromethane.
Major Products:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted triazole compounds.
科学的研究の応用
1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
-
Medicinal Chemistry:
- The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
-
Biological Studies:
- It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
-
Chemical Synthesis:
- The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Industrial Applications:
- It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity.
類似化合物との比較
- 3,4-Dimethoxyphenethylamine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Comparison: 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to the presence of the ethanamine group, which imparts specific biological activities. Compared to 3,4-dimethoxyphenethylamine, the triazole ring in this compound provides additional binding sites for enzyme inhibition. The compound 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, on the other hand, has a different substitution pattern, which affects its biological activity and applications.
特性
分子式 |
C12H16N4O2 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
1-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H16N4O2/c1-7(13)11-14-12(16-15-11)8-4-5-9(17-2)10(6-8)18-3/h4-7H,13H2,1-3H3,(H,14,15,16) |
InChIキー |
NRGOWBJGEOYKJB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)

![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)



![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)




